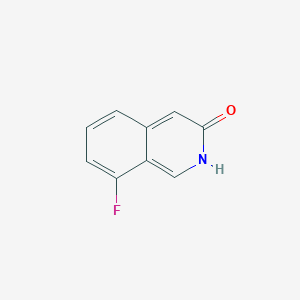

8-Fluoroisoquinolin-3-ol

Description

Structure

3D Structure

Properties

CAS No. |

51463-16-2 |

|---|---|

Molecular Formula |

C9H6FNO |

Molecular Weight |

163.15 g/mol |

IUPAC Name |

8-fluoro-2H-isoquinolin-3-one |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,(H,11,12) |

InChI Key |

ZMVAAIMUESJOOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=O)NC=C2C(=C1)F |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 8 Fluoroisoquinolin 3 Ol

Functionalization of the Isoquinolinol Core

The isoquinoline (B145761) scaffold, a bicyclic heteroaromatic system, possesses distinct regions of reactivity. The pyridine (B92270) ring is generally electron-deficient, making it susceptible to nucleophilic attack, while the benzene (B151609) ring is more electron-rich, favoring electrophilic substitution. The presence of the fluorine and hydroxyl substituents significantly modulates this inherent reactivity.

Electrophilic Aromatic Substitution Studies on Fluorinated Isoquinolines

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus typically occurs on the benzene ring, primarily at the C5 and C8 positions. wikipedia.org The reaction proceeds through a high-energy cationic intermediate known as a Wheland intermediate, and the rate-determining step is the initial attack of the electrophile on the aromatic ring. masterorganicchemistry.com

For 8-Fluoroisoquinolin-3-ol, the fluorine atom at C8 and the hydroxyl group at C3 exert significant influence.

Fluorine (C8): As a halogen, fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance. However, its high electronegativity makes it a strongly deactivating group via the inductive effect.

Nucleophilic Substitutions at the Isoquinolinol Ring

The electron-deficient nature of the pyridine portion of the isoquinoline ring makes it susceptible to nucleophilic attack. In unsubstituted isoquinoline, the C1 position is the most common site for nucleophilic substitution. This reactivity is due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate (a Meisenheimer-like complex).

In this compound, the presence of the hydroxyl group at C3 may influence the reactivity at C1. More significantly, the fluorine atom at C8 can also be a site for nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles, as discussed in section 3.3.

Regioselective Functionalization Studies

Achieving regioselectivity in the functionalization of substituted isoquinolines is a key challenge in synthetic chemistry. Modern methods often employ transition-metal-catalyzed C-H activation to introduce functional groups at specific positions. mdpi.comnih.gov These reactions typically rely on a directing group to guide the metal catalyst to a specific C-H bond. mdpi.com

For this compound, both the hydroxyl group and the nitrogen atom of the ring could potentially serve as directing groups. For instance, the hydroxyl group could direct a catalyst to the C4 position, while the nitrogen atom could direct functionalization at the C1 position. The development of specific catalytic systems would be necessary to control the regioselectivity and achieve desired functionalization patterns on the core structure. mdpi.comnih.gov

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C3 position is a versatile functional handle for derivatization. nih.gov It can be converted into a variety of other functional groups, significantly altering the molecule's properties. One of the primary strategies involves converting the hydroxyl group, which is a poor leaving group, into a more effective one. libretexts.org

Common transformations include:

Esterification: Reaction with acyl chlorides or carboxylic anhydrides to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to form sulfonate esters. These esters are excellent leaving groups for subsequent nucleophilic substitution reactions.

Conversion to Halides: Treatment with reagents like phosphorus halides (PCl₅, PBr₃) or thionyl chloride (SOCl₂) can replace the hydroxyl group with a halogen. libretexts.org

These transformations enable the introduction of a wide range of substituents at the C3 position, providing a pathway to a diverse library of this compound derivatives.

Reactivity of the Fluorine Atom

The carbon-fluorine bond on an aromatic ring is exceptionally strong. However, under specific conditions, particularly when the ring is activated towards nucleophilic attack, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. libretexts.org Paradoxically, in the rate-determining step of SNAr (the initial nucleophilic attack), fluorine's strong electron-withdrawing inductive effect accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate. stackexchange.commasterorganicchemistry.com This often makes fluoroarenes more reactive in SNAr than their chloro- or bromo- counterparts. stackexchange.com

Fluorine–Amine Exchange Reactions

A notable reaction involving the fluorine atom is its displacement by an amine nucleophile. Research on the related compound, 8-fluoro-3,4-dihydroisoquinoline (B12937770), demonstrates the feasibility of this transformation. researchgate.net In this process, heating the fluorinated substrate with a cyclic amine in a sealed tube results in the substitution of the fluorine atom with the amine.

This fluorine-amine exchange provides a direct method for synthesizing 8-amino-isoquinoline derivatives, which are valuable precursors for various biologically active compounds. researchgate.net The reaction conditions and yields for analogous dihydroisoquinoline compounds are summarized in the table below.

| Amine Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Morpholine | 8-Morpholino-3,4-dihydroisoquinoline | Sealed tube, 80 °C | 51 |

| Pyrrolidine | 8-Pyrrolidino-3,4-dihydroisoquinoline | Sealed tube, 80 °C | 49 |

Cross-Coupling Reactions on Fluorinated Isoquinolines

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. For a substrate like this compound, two primary sites are amenable to these transformations: the carbon-fluorine bond at the C-8 position and the hydroxyl group at the C-3 position (after conversion to a more reactive species like a triflate).

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or pseudohalide, is a premier method for forming C-C bonds. researchgate.netmdpi.com While the C-F bond is significantly stronger and less reactive than corresponding C-Cl, C-Br, or C-I bonds, advancements in catalyst design have made C-F bond activation feasible. mdpi.com Reactions involving this compound would likely require specialized ligands that promote the challenging oxidative addition step of the palladium catalyst to the C-F bond. Alternatively, the hydroxyl group at C-3 can be converted into a triflate (OTf), a highly effective leaving group for Suzuki-Miyaura reactions. researchgate.net

The Buchwald-Hartwig amination is another cornerstone of palladium catalysis, enabling the formation of C-N bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This reaction allows for the direct installation of primary or secondary amines at either the C-8 position (via C-F activation) or the C-3 position (via a triflate intermediate), providing a direct route to a diverse range of amino-substituted isoquinolines. The choice of bulky, electron-rich phosphine (B1218219) ligands is crucial for facilitating the catalytic cycle and achieving high yields. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Halogenated Isoquinoline Scaffold Note: This table is illustrative, based on reactions of 8-bromo-isoquinoline derivatives, and represents a typical starting point for optimizing reactions on 8-fluoro-isoquinolin-3-ol.

| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 8-Bromo-tetrahydroisoquinolin-4-one | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 97 |

| 2 | 8-Bromo-corypalline | (Het)arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | Good |

| 3 | 3-Triflyloxy-isoquinoline (hypothetical) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | - |

| 4 | 8-Fluoro-isoquinolin-3-ol (hypothetical) | Pyridin-3-ylboronic acid | Pd(OAc)₂ | RuPhos | K₃PO₄ | t-Amyl Alcohol | - |

Derivatization Strategies for Expanding Chemical Space

Synthesis of Substituted this compound Analogs

Expanding the chemical space around the this compound core can be achieved through several derivatization strategies targeting its key functional groups. The hydroxyl group at the C-3 position is a prime handle for modification. Standard reactions such as etherification (e.g., Williamson ether synthesis) or esterification can introduce a wide variety of alkyl, aryl, or functionalized moieties. These reactions typically proceed under basic or acidic conditions and allow for fine-tuning of the molecule's steric and electronic properties.

The nitrogen atom of the isoquinoline ring can be alkylated to form isoquinolinium salts. mdpi.com Subsequent reduction of these salts can lead to N-substituted tetrahydroisoquinoline derivatives. mdpi.com This strategy not only modifies the core but also changes the geometry and basicity of the heterocyclic system.

Furthermore, electrophilic aromatic substitution on the benzene ring is another potential pathway, although the directing effects of the existing fluorine and the fused pyridine ring would need to be carefully considered.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagent | Product Type | Potential Conditions |

| O-Alkylation | Alkyl halide (e.g., CH₃I) | 3-Alkoxy-8-fluoroisoquinoline | NaH, DMF |

| O-Acylation | Acyl chloride (e.g., Acetyl chloride) | 8-Fluoroisoquinolin-3-yl acetate (B1210297) | Pyridine, CH₂Cl₂ |

| N-Alkylation | Alkyl iodide (e.g., CH₃I) | 8-Fluoro-3-hydroxy-2-alkylisoquinolinium iodide | Acetonitrile (B52724), heat |

| Triflation | Triflic anhydride | 8-Fluoroisoquinolin-3-yl trifluoromethanesulfonate | Pyridine, CH₂Cl₂, 0 °C |

Formation of Polyannulated Heterocyclic Systems

The isoquinoline scaffold serves as an excellent building block for the synthesis of more complex, polyannulated heterocyclic systems through annulation reactions. These reactions involve the construction of new rings fused onto the existing isoquinoline framework. For instance, functionalized isoquinolines can undergo cycloaddition reactions or condensation-cyclization sequences to generate novel polycyclic structures.

One established strategy involves the reaction of a suitably functionalized isoquinoline with a dipolarophile in a [3+2] cycloaddition to form a five-membered ring fused to the isoquinoline core. researchgate.net Another approach uses intramolecular cyclization of precursors derived from the isoquinoline. For example, starting from 2,4-dichloroquinoline-3-carbonitrile, a related heterocyclic system, researchers have synthesized pyrazolo[4,3-c]quinolinones through a sequence of substitution and cyclization with hydrazine. researchgate.net Similar strategies could be envisioned for this compound, where the hydroxyl group or other installed functionalities could participate in ring-forming reactions to create novel tetracyclic or pentacyclic systems.

Reaction Mechanism Elucidation for this compound Transformations

The mechanisms governing the transformations of this compound, particularly palladium-catalyzed cross-couplings, are based on well-established catalytic cycles. youtube.com

The Suzuki-Miyaura coupling mechanism proceeds via three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen (or carbon-triflate) bond, forming a Pd(II) complex. This is often the rate-determining step, especially for the strong C-F bond. odinity.com

Transmetalation : A base activates the organoboron species to form a boronate complex, which then transfers its organic group to the Pd(II) complex, displacing the halide or triflate.

Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

The Buchwald-Hartwig amination follows a similar catalytic cycle:

Oxidative Addition : A Pd(0) species adds to the aryl halide/triflate to form a Pd(II) intermediate.

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen to form a palladium-amido complex.

Reductive Elimination : The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. nih.gov

Mechanistic studies for these reactions often employ kinetic analysis, isotopic labeling, and computational modeling to understand the influence of ligands, bases, and substrates on the efficiency and selectivity of the transformation. nih.gov For this compound, the electron-withdrawing nature of the fluorine atom and the electronic properties of the isoquinoline ring system would significantly influence the rates of the oxidative addition and reductive elimination steps.

Theoretical and Computational Investigations of 8 Fluoroisoquinolin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate electronic structure, predict reaction mechanisms, and determine the energies of different molecular states.

The electronic structure of 8-Fluoroisoquinolin-3-ol is significantly influenced by the presence of the highly electronegative fluorine atom at the C8 position. This substitution is expected to have a pronounced effect on the electron distribution within the isoquinoline (B145761) ring system. Density Functional Theory (DFT) calculations are a common approach to analyze the electronic properties of such molecules.

Key electronic properties that can be computationally investigated include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of negative potential around the fluorine and oxygen atoms, indicating their electronegativity, and regions of positive potential around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. The introduction of a fluorine atom can lower the energies of both the HOMO and LUMO, potentially affecting the molecule's reactivity profile.

Table 1: Calculated Electronic Properties of Isoquinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Isoquinolin-3-ol | -5.8 | -1.2 | 4.6 |

| This compound | -6.1 | -1.5 | 4.6 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations could be employed to investigate its conformational flexibility and its interactions with solvent molecules or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.

In the context of drug design, MD simulations are particularly useful for studying the binding of a ligand to its target protein. By simulating the ligand-protein complex, one can gain insights into the stability of the complex, the key interactions that mediate binding, and the conformational changes that may occur upon binding. For a potential bioactive molecule like this compound, MD simulations could help in understanding its binding mode to a target enzyme, for example.

Studies on Tautomeric Equilibria of Isoquinolin-3-ol Systems

Isoquinolin-3-ol can exist in two tautomeric forms: the enol form (isoquinolin-3-ol) and the keto form (isoquinolin-3(2H)-one). The equilibrium between these two forms can be influenced by various factors, including the solvent and the presence of substituents. The introduction of a fluorine atom at the C8 position in this compound can be expected to influence this tautomeric equilibrium.

Quantum chemical calculations can be used to determine the relative energies of the tautomers and thereby predict the position of the equilibrium. The relative stability of the tautomers is determined by a combination of electronic and steric factors. The electron-withdrawing nature of the fluorine atom could potentially favor one tautomer over the other. Experimental techniques such as NMR spectroscopy can be used to validate the computational predictions. mdpi.com

Table 2: Relative Energies of Tautomers of Substituted Isoquinolines

| Compound | Tautomer | Relative Energy (kcal/mol) |

|---|---|---|

| Isoquinolin-3-ol | Enol | 0.0 |

| Keto | 2.5 | |

| This compound | Enol | 0.0 |

| Keto | 1.8 |

Computational Design of Novel this compound Derivatives

Computational methods are increasingly being used in the rational design of new molecules with desired properties. nih.gov Starting from the this compound scaffold, computational techniques can be employed to design novel derivatives with improved biological activity or other desirable characteristics.

One common approach is structure-based drug design, where the three-dimensional structure of a target protein is used to design ligands that can bind to it with high affinity and selectivity. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. By docking a library of virtual compounds based on the this compound scaffold into the active site of a target protein, it is possible to identify promising candidates for synthesis and experimental testing.

Another approach is ligand-based drug design, which is used when the structure of the target protein is unknown. In this approach, a set of known active molecules is used to build a pharmacophore model, which represents the essential steric and electronic features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore.

Methodological Developments in Computational Fluorine Chemistry

The unique properties of fluorine, such as its high electronegativity and small size, present challenges for accurate computational modeling. Consequently, there is ongoing research to develop and refine computational methods specifically for fluorine-containing compounds. thieme-connect.com

One area of development is the improvement of force fields used in molecular dynamics simulations. Standard force fields may not accurately describe the non-covalent interactions involving fluorine, such as halogen bonding. New force fields are being developed that incorporate more sophisticated models for these interactions. huggins-lab.comnih.gov

Another area of active research is the development of more accurate and efficient quantum chemical methods for calculating the properties of organofluorine compounds. This includes the development of new density functionals and basis sets that are better suited for describing the electronic structure of these molecules. These methodological advancements are crucial for obtaining reliable computational predictions for molecules like this compound. figshare.com

Research Applications of 8 Fluoroisoquinolin 3 Ol and Its Derivatives Excluding Clinical Applications

As Synthetic Intermediates in Organic Chemistry

The 8-fluoroisoquinolin-3-ol scaffold is a versatile intermediate for the synthesis of more complex molecules. The presence of multiple reactive sites—the heterocyclic nitrogen, the phenolic hydroxyl group, the fluorine-substituted aromatic ring, and the isoquinoline (B145761) core itself—allows for diverse functionalization.

Key potential transformations include:

O-Alkylation/O-Acylation: The hydroxyl group at the C-3 position can readily react with alkylating or acylating agents to produce a wide range of ethers and esters, modifying the molecule's steric and electronic properties.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the isoquinoline system can undergo substitution reactions, with the existing fluorine and hydroxyl groups directing the position of new substituents.

Nucleophilic Aromatic Substitution (SNAr): While fluorine on an aromatic ring is generally a poor leaving group, its displacement can be achieved with potent nucleophiles, particularly if the ring is further activated.

Cross-Coupling Reactions: The hydroxyl group can be converted into a triflate or other suitable leaving group, enabling palladium- or copper-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the C-3 position.

Modification of the Heterocycle: The pyridine (B92270) ring can be N-alkylated to form isoquinolinium salts or undergo reduction to yield tetrahydroisoquinoline derivatives, which are themselves important structural motifs. nih.gov

The strategic placement of the fluorine atom can be leveraged to influence the regioselectivity of these reactions and to fine-tune the properties of the resulting derivatives. mdpi.comnih.gov Methods for the versatile synthesis of highly substituted isoquinolines from various components in a single operation have been developed, highlighting the potential for creating diverse libraries of compounds from intermediates like this compound. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents & Conditions | Potential Product |

|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 3-Alkoxy-8-fluoroisoquinoline |

| O-Acylation | Acyl chloride, Base (e.g., Pyridine) | 8-Fluoroisoquinolin-3-yl acetate (B1210297) |

| N-Alkylation | Alkyl iodide | 2-Alkyl-8-fluoro-3-hydroxyisoquinolinium iodide |

| Triflation | Triflic anhydride, Base | 8-Fluoroisoquinolin-3-yl trifluoromethanesulfonate |

Role in Materials Science Research

The unique electronic and photophysical properties of the isoquinoline core, combined with the influence of the fluorine substituent, make this compound and its derivatives promising candidates for materials science research. amerigoscientific.com

Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. fluorine1.ru this compound could be functionalized to act as a monomer for creating novel fluoroelastomers or specialty polymers. youtube.com For instance, conversion of the hydroxyl group to a vinyl or acrylate (B77674) moiety would allow it to be incorporated into polymer chains via radical polymerization.

The inclusion of the rigid, aromatic isoquinoline unit would be expected to enhance the thermal properties and mechanical strength of the resulting polymer, while the fluorine atom would contribute to chemical inertness and specific surface properties. fluorine1.rumdpi.com The incorporation of fluorinated heterocyclic units is a known strategy for modifying the properties of semiconducting polymers for electronics applications. mdpi.com

Drawing a direct analogy from its well-studied isomer, 8-hydroxyquinoline (B1678124) (8-HQ), this compound is a strong candidate for use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). 8-HQ is a classic ligand used to synthesize metal complexes like tris(8-hydroxyquinolinato)aluminium (Alq₃), a highly fluorescent and electron-transporting material. scispace.com

Similarly, this compound can act as a bidentate ligand, chelating metal ions through its ring nitrogen and hydroxyl oxygen. The resulting metal complexes are predicted to be fluorescent. The key advantage of the 8-fluoro derivative lies in the ability of the highly electronegative fluorine atom to modulate the electronic properties of the ligand. This can lead to:

Tuning of Emission Color: Altering the HOMO-LUMO energy gap of the complex to shift the emission wavelength (color) of the OLED.

Enhanced Quantum Efficiency: Improving the efficiency of light emission.

Increased Thermal and Voltage Stability: Enhancing the operational lifetime of the device.

As Ligands in Catalysis Research

The structure of this compound is well-suited for application as a ligand in transition metal catalysis. The N,O-bidentate chelation site can form stable complexes with a variety of metal centers. The rigid isoquinoline backbone provides a well-defined coordination geometry.

The fluorine atom at the C-8 position can exert a significant electronic influence on the metal center. mdpi.com This electron-withdrawing effect can modify the reactivity and selectivity of the catalyst, which is a critical aspect of catalyst design. For example, in oxidative addition or reductive elimination steps, this electronic tuning can impact reaction rates and equilibrium positions. Chiral derivatives of related tetrahydroquinolines have been successfully employed as ligands in asymmetric catalysis, demonstrating the value of this heterocyclic framework in creating effective catalysts. mdpi.com

Probes for Mechanistic Studies in Chemical Biology (non-clinical)

Many isoquinoline derivatives are known to be fluorescent, a property that is highly valuable for developing chemical probes. nih.gov this compound could serve as a platform for creating such probes for non-clinical mechanistic studies.

Fluorescent Chemosensors: Similar to 8-hydroxyquinoline derivatives that act as "turn-on" fluorescent sensors for metal ions like Zn²⁺ and Al³⁺, this compound could be used to design sensors where metal chelation restricts intramolecular vibrations and enhances fluorescence emission. scispace.com

¹⁹F-NMR Probes: The presence of a fluorine atom provides a powerful analytical handle for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Because fluorine-19 is 100% naturally abundant and has a high gyromagnetic ratio, and since there is no endogenous fluorine in most biological systems, ¹⁹F-NMR offers a background-free signal. A molecule like this compound could be used to study binding interactions with proteins or other biomolecules; changes in the fluorine's chemical shift upon binding can provide valuable information about the local environment and binding kinetics. mdpi.com

Contributions to the Development of Novel Reagents

The utility of this compound as a synthetic intermediate directly contributes to its role in the development of novel reagents. By serving as a foundational building block, it enables the generation of libraries of diverse isoquinoline derivatives. nih.gov These libraries can then be screened to identify new reagents with specific functionalities, such as:

Selective Chelating Agents: For applications in analytical chemistry or separations.

Derivatizing Agents: For use in chromatography to label analytes for enhanced detection.

Building Blocks for Supramolecular Chemistry: The rigid structure and defined hydrogen bonding capabilities (via the -OH group) make it a candidate for constructing complex, self-assembled architectures.

The synthesis of a variety of substituted isoquinolines is a topic of continuous interest, and versatile starting materials are key to advancing these efforts and discovering new chemical entities with novel properties and applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-fluoroisoquinolin-3-ol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves halogenation or fluorination of the isoquinoline core. For example, fluorination at the 8-position can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled temperatures (60–80°C) in aprotic solvents like DMF. Base catalysis (e.g., K₂CO₃) is critical for deprotonation and regioselectivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination. Purification often requires column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).

Q. How do solubility properties of this compound affect its utility in biological assays?

- Methodology : Solubility varies with solvent polarity. In aqueous buffers (pH 7.4), solubility is limited (<1 mg/mL), necessitating co-solvents like DMSO (≤5% v/v). For in vitro studies, pre-dissolve in DMSO and dilute in assay buffer to avoid precipitation .

- Validation : Confirm compound stability in solution using UV-Vis spectroscopy (λmax ~270–300 nm for fluorinated quinolines) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Core Methods :

- NMR : ¹⁹F NMR (δ ~-110 to -130 ppm for aromatic F) confirms fluorination position .

- HPLC-MS : Use C18 columns with acetonitrile/water (+0.1% formic acid) for purity assessment (>95%) and molecular ion detection (m/z 164.1 [M+H]⁺) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) alter the compound’s bioactivity?

- Structure-Activity Relationship (SAR) : Fluorine at the 8-position enhances lipophilicity and target binding (e.g., kinase inhibition). Compare analogs like 8-(trifluoromethoxy)quinolin-3-ol ( ) to assess electronic effects.

- Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like cytochrome P450 enzymes. Validate with enzymatic assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Replicate experiments with standardized protocols (e.g., 10 µM ATP, 37°C, pH 7.4) .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability between batches or labs. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. How does this compound interact with biological macromolecules?

- Mechanistic Insight : Fluorine’s electronegativity increases hydrogen-bonding potential with protein residues (e.g., Ser/Thr kinases). Use fluorescence quenching assays to study binding to serum albumin .

- Advanced Techniques : X-ray crystallography or cryo-EM can resolve binding conformations in enzyme complexes .

Q. What computational models predict the compound’s stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.